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The coordination chemistry of (1,2-dimethoxyethane)nickel(ll) bromide, NiBr2(dme), serves as
a versatile and highly accessible entry point into a rich landscape of novel nickel(ll) complexes.
This precursor, noted for the lability of its dme ligand, provides a convenient platform for the
synthesis of a wide array of coordination compounds with tailored electronic and steric
properties. This technical guide explores the coordination of NiBr2(dme) with a focus on three
classes of innovative ligands: N-heterocyclic carbenes (NHCs), iminopyridines, and
phosphines. The resulting nickel complexes have demonstrated significant potential in various
catalytic applications, including cross-coupling reactions that are fundamental to modern
organic synthesis and drug discovery.

Ligand Classes and Their Nickel(ll) Complexes

The reactivity of NiBr2(dme) allows for the straightforward synthesis of nickel(Il) complexes
with a diverse range of ligand architectures. The choice of ligand is crucial in dictating the
geometry, stability, and catalytic activity of the resulting complex.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a dominant class of ligands in
organometallic chemistry due to their strong o-donating properties, which lead to the formation
of highly stable metal complexes.[1] The reaction of NiBr2(dme) with NHC precursors, typically
imidazolium salts, often proceeds via transmetalation from a silver-NHC intermediate or by
direct reaction with the free carbene.[1] These reactions yield nickel(ll) complexes with varying
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coordination geometries, including square planar and tetrahedral, depending on the steric bulk
of the NHC substituents.

Iminopyridine Ligands: Iminopyridine ligands are a versatile class of N,N-bidentate ligands that
can be readily synthesized and functionalized. Their coordination to NiBr2(dme) typically
results in the formation of stable, often colored, complexes. The electronic and steric properties
of the iminopyridine ligand can be fine-tuned by modifying the substituents on the imine
nitrogen and the pyridine ring, which in turn influences the catalytic behavior of the nickel
center.

Phosphine Ligands: Phosphines are among the most well-studied ligands in coordination
chemistry and catalysis. The reaction of NiBr2(dme) with monodentate or bidentate phosphine
ligands readily yields a variety of nickel(ll)-phosphine complexes. The electronic and steric
properties of these complexes are highly tunable by varying the substituents on the
phosphorus atom(s), impacting their efficacy in catalytic transformations such as cross-coupling
and C-H activation reactions.

Quantitative Data Presentation

The structural and spectroscopic properties of nickel(ll) complexes derived from NiBr2(dme)
are critical for understanding their reactivity. The following tables summarize key quantitative
data for representative complexes with NHC, iminopyridine, and phosphine ligands.

Table 1: Selected Crystallographic Data for Ni(Il)-NHC Complexes

Comple . . .

Crystal Space Ni-C (A) Ni-Br C-Ni-C Br-Ni-Br Referen
X i-

System  Group (A) ) (®) ce
Formula

[Ni(IMes)  Monoclini
P2(1)/n 1.95(1) 2.33(1) 93.5(4) 95.2(1) [1]

2Br2] c
[Ni(IPr)2 o
a2 Triclinic ~ P-1 1.96(2) 2.34(1) 94.1(5) 96.3(1) [1]

[Ni(SIPr) Monoclini

2B17] . C2lc 1.97(1) 2.35(1) 92.8(3) 94.7(1) [1]
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IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, IPr = 1,3-bis(2,6-
diisopropylphenyl)imidazol-2-ylidene, SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-
ylidene

Table 2: Selected Spectroscopic Data for Ni(ll)-Iminopyridine Complexes

. Selected *H
Ligand Complex v(C=N) (cm™?) Reference
NMR (3, ppm)

8.75 (d, 1H, py-
L1 [Ni(L1)Br2] 1630 H), 8.41 (s, 1H, [2]
im-H)

8.69 (d, 1H, py-
L2 [Ni(L2)Br2] 1625 H), 2.21 (s, 3H, [2]
im-CH3)

L1 = 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)phenylamine, L2 = 2,6-bis(1-methylethyl)-
N-[1-(2-pyridinyl)-ethylidene]phenylamine

Table 3: Selected Spectroscopic Data for Ni(ll)-Phosphine Complexes

*1p{*H} NMR (6, .
Complex V(Ni-Br) (cm™?) Reference
ppm)
[NiBr2(PPh3)2] 24.5 285 [2]
[NiBr2(dppe)] 55.2 290 [2]

PPh3 = triphenylphosphine, dppe = 1,2-bis(diphenylphosphino)ethane

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to the synthesis and study
of these novel nickel complexes.

General Synthesis of Ni(ll)-Iminopyridine Complexes
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A solution of the iminopyridine ligand (1.0 mmol) in dichloromethane (10 mL) is added to a
suspension of NiBr2(dme) (1.0 mmol) in dichloromethane (10 mL). The reaction mixture is
stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration,
washed with pentane (2 x 10 mL), and dried under vacuum to yield the desired nickel(Il)
complex.[2]

Synthesis of [Ni(L1)Br2] (L1 = 2,6-bis(1-methylethyl)-N-
(2-pyridinylmethylene)phenylamine)

To a suspension of NiBr2(dme) (0.11 g, 0.36 mmol) in 5 mL of CH2CI2 was added a solution of
ligand L1 (0.1 g, 0.36 mmol) in 5 mL of CH2CI2.[2] An orange-red reaction mixture formed and
was stirred for 24 hours at room temperature. The precipitate was collected by filtration,

washed with pentane (2 x 10 mL), and dried under vacuum to produce the complex as an
orange-red powder.[2]

Synthesis of Ni(ll)-NHC Complexes via Transmetalation

The synthesis of Ni(Il)-NHC complexes can be achieved through a carbene transfer reaction
from a silver-NHC complex. The imidazolium salt is first reacted with Ag20 to form the silver-
NHC complex. This intermediate is then reacted with NiBr2(dme) in a suitable solvent, such as
dichloromethane, to yield the desired nickel(l)-NHC complex.[1]

Synthesis of Ni(ll)-Phosphine Complexes

A solution of the phosphine ligand (2.0 mmol) in a suitable solvent, such as ethanol or
dichloromethane, is added to a solution of NiBr2(dme) (1.0 mmol) in the same solvent. The
reaction mixture is stirred at room temperature or heated to reflux for a specified period. Upon
cooling, the product often precipitates and can be collected by filtration, washed with a non-
polar solvent like pentane, and dried under vacuum.

Catalytic Applications and Mechanisms

Nickel complexes bearing these novel ligands have shown significant promise as catalysts in a
variety of organic transformations, most notably in cross-coupling reactions.

Suzuki-Miyaura Coupling
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Nickel-NHC complexes are highly effective catalysts for Suzuki-Miyaura cross-coupling
reactions, which form carbon-carbon bonds between organoboron compounds and organic
halides. The catalytic cycle is generally believed to involve the oxidative addition of the organic
halide to a Ni(0) species, followed by transmetalation with the organoboron reagent and
subsequent reductive elimination to afford the cross-coupled product and regenerate the active
Ni(0) catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction, the coupling of an unsaturated halide with an alkene, can also be effectively
catalyzed by nickel complexes, particularly those with phosphine ligands. The mechanism is
similar to the Suzuki-Miyaura coupling, involving an oxidative addition-reductive elimination
cycle. A key difference is the migratory insertion of the alkene into the Ni-R bond, followed by a
B-hydride elimination step to form the product and a nickel-hydride species, which is then
converted back to the active Ni(0) catalyst in the presence of a base.

Caption: Generalized catalytic cycle for the Heck coupling reaction.

Conclusion

The coordination chemistry of NiBr2(dme) with novel ligands such as N-heterocyclic carbenes,
iminopyridines, and phosphines provides a fertile ground for the development of new and
efficient catalysts. The ease of synthesis and the tunability of the resulting nickel(ll) complexes
make them attractive candidates for a wide range of applications in organic synthesis and drug
development. Further exploration of ligand design and mechanistic studies will undoubtedly
lead to the discovery of even more active and selective nickel-based catalytic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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